molecular formula C9H20N2O B15325135 Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine

Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine

Cat. No.: B15325135
M. Wt: 172.27 g/mol
InChI Key: XTVQLFFTMWZXPO-UHFFFAOYSA-N
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Description

Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine is a chemical compound with the molecular formula C9H20N2O It features a seven-membered oxazepane ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine typically involves the reaction of 2-(1,4-oxazepan-2-yl)ethanol with dimethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may also include steps for purification, such as distillation or crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazepane ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

  • Dimethyl[2-(1,4-oxazepan-2-yl)methyl]amine
  • Dimethyl[2-(1,4-oxazepan-2-yl)propyl]amine
  • Dimethyl[2-(1,4-oxazepan-2-yl)butyl]amine

Comparison: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine is unique due to its specific ethyl linkage to the oxazepane ring, which may confer distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N,N-dimethyl-2-(1,4-oxazepan-2-yl)ethanamine

InChI

InChI=1S/C9H20N2O/c1-11(2)6-4-9-8-10-5-3-7-12-9/h9-10H,3-8H2,1-2H3

InChI Key

XTVQLFFTMWZXPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CNCCCO1

Origin of Product

United States

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